2-Amino-4-methyl-6-ethylaminopyrimidine
Overview
Description
2-Amino-4-methyl-6-ethylaminopyrimidine is a derivative of 2-aminopyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-Amino-4-chloro-6-methylpyrimidine and Ethylamine . Other methods for the synthesis of pyrimidines are also described in the literature .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 2-Amino-4-methylpyrimidine, which has a molecular weight of 109.1292 . The structure can be viewed using computational tools .Safety and Hazards
Future Directions
Future research could focus on the potential applications of 2-Amino-4-methyl-6-ethylaminopyrimidine. For instance, a study on 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) single crystals for nonlinear optical (NLO) applications suggests potential for electronic and optical domain applications .
Mechanism of Action
Target of Action
2-Amino-4-methyl-6-ethylaminopyrimidine, a derivative of 2-aminopyrimidine, has been found to exhibit significant activity against certain organisms. The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 . These organisms play a crucial role in the propagation of these diseases, and inhibiting their activity can lead to a reduction in disease symptoms.
Mode of Action
It is known that 2-aminopyrimidines can act as nucleophiles, attacking other compounds in a chemical reaction . This suggests that this compound may interact with its targets by forming bonds with them, thereby inhibiting their normal function.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the life cycles of the targeted organisms. By inhibiting the activity of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, the compound disrupts the processes these organisms use to reproduce and spread within the host organism .
Result of Action
The result of the action of this compound is a reduction in the activity of the targeted organisms. This leads to a decrease in the symptoms of the diseases they cause. Some 2-aminopyrimidine derivatives have shown quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to act as a nucleophile Additionally, the presence of other compounds can impact the effectiveness of the compound
Biochemical Analysis
Biochemical Properties
2-Amino-4-methyl-6-ethylaminopyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with β-glucuronidase, an enzyme involved in the hydrolysis of glucuronides . The interaction between this compound and β-glucuronidase is characterized by the inhibition of the enzyme’s activity, which can have significant implications for various metabolic processes .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of β-glucuronidase, which can lead to alterations in cellular metabolism and gene expression . Additionally, this compound may impact cell signaling pathways by interacting with specific receptors or enzymes involved in these pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and receptors. The compound acts as an inhibitor of β-glucuronidase by binding to the enzyme’s active site, thereby preventing the hydrolysis of glucuronides . This inhibition can lead to changes in gene expression and cellular metabolism, as the accumulation of glucuronides can affect various metabolic pathways . Additionally, this compound may interact with other biomolecules, such as receptors, to modulate cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit β-glucuronidase activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and alterations in metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of glucuronides. The compound interacts with β-glucuronidase, an enzyme that hydrolyzes glucuronides, leading to the accumulation of these metabolites . This interaction can affect metabolic flux and metabolite levels, potentially influencing other metabolic pathways . Additionally, this compound may interact with other enzymes and cofactors involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by various transporters, which facilitate its uptake and distribution within different cellular compartments . Additionally, this compound may bind to specific proteins that influence its localization and accumulation within cells .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization can influence the activity and function of this compound, as its interactions with biomolecules are dependent on its precise localization within the cell .
Properties
IUPAC Name |
4-N-ethyl-6-methylpyrimidine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-9-6-4-5(2)10-7(8)11-6/h4H,3H2,1-2H3,(H3,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBOFFGOGSNRKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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